Brevinin-1Da
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILPLLLGKVVCAITKKC |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Brevinin 1da
Primary Structure and Amino Acid Sequence Features
The primary structure of Brevinin-1Da is a single chain of 17 amino acid residues. nih.gov Its specific sequence has been identified as Isoleucyl-Leucyl-Prolyl-Leucyl-Leucyl-Leucyl-Glycyl-Lysyl-Valyl-Valyl-Cysteinyl-Alanyl-Isoleucyl-Threonyl-Lysyl-Lysyl-Cysteine. nih.govresearchgate.net This composition gives it specific physicochemical properties that underpin its activity.
Table 1: Primary Structure of this compound
| Property | Detail |
|---|---|
| Amino Acid Sequence | ILPLLLGKVVCAITKKC |
| Number of Residues | 17 nih.gov |
| Molecular Formula | C₈₇H₁₅₇N₂₁O₁₉S₂ |
| Molecular Weight | 1857.4 Da |
| Origin | Rana dalmatina (European agile frog) nih.gov |
The brevinin-1 (B586460) family of peptides is known for having a poorly conserved amino acid sequence across different frog species. nih.gov However, certain residues are typically invariant in the full-length (24-residue) peptides, such as Alanine at position 9 and the Cysteine and Lysine (B10760008) residues within the Rana box. nih.gov
This compound, being significantly shorter, presents several variations. While many brevinin-1 peptides feature a highly conserved N-terminal tripeptide, FLP (Phenylalanyl-Leucyl-Prolyl), this compound begins with ILP (Isoleucyl-Leucyl-Prolyl). nih.govmdpi.com Its 17-residue length is a major variation, suggesting that it has undergone multiple residue deletions throughout its evolution when compared to the more common 24-residue brevinin-1 peptides found in other Rana species. nih.govresearchgate.net This makes it an atypical member of its family. nih.gov
A hallmark of the brevinin-1 family is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com This motif is typically represented as Cys¹⁸-(Xaa)₄-Lys-Cys²⁴ in a 24-residue peptide, where Xaa is any amino acid. nih.gov This structure is believed to be important for the peptide's structural stability and biological activity. researchgate.net
In this compound, the C-terminal sequence CAITKKC represents a modified Rana box. nih.gov A disulfide bond is formed between the cysteine residues at positions 11 and 17. mdpi.com While this cyclic domain is a conserved feature, its precise role is a subject of ongoing research. Some studies suggest that the removal of the Rana box can significantly reduce the biological activity of certain brevinins. mdpi.com However, other research has shown that some naturally occurring brevinins lack this cyclic domain entirely but still exhibit potent antimicrobial effects, indicating that the Rana box is not universally essential for the function of all peptides in this family. nih.govresearchgate.net
The most prominent atypical feature of this compound is its truncated length. nih.gov With only 17 amino acids, it is one of the shorter members of the brevinin-1 family. nih.govresearchgate.net This shortened structure is believed to be the result of evolutionary processes involving the deletion of amino acid residues from a larger precursor peptide. nih.govresearchgate.net
This structural distinction has significant implications. The specific sequence and length of this compound are directly responsible for its particular spectrum of antimicrobial activity, which shows high potency against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the Gram-negative bacterium Escherichia coli. nih.govmdpi.com The unique arrangement of hydrophobic and cationic residues, dictated by its shortened sequence, is crucial for its interaction with microbial membranes.
Secondary Structure Determination in Diverse Environments
The biological activity of antimicrobial peptides like this compound is heavily dependent on their three-dimensional conformation, which can change dramatically depending on the surrounding environment. researchgate.netnih.gov
In an aqueous solution, this compound is thought to exist predominantly in a random coil conformation, which is a flexible and disordered state. nih.gov However, when it encounters a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell or solvents like trifluoroethanol, it undergoes a significant conformational change. researchgate.netnih.govnih.gov
In these non-polar environments, the peptide folds into an amphipathic alpha-helix. researchgate.net This helical structure is characterized by a spatial separation of hydrophobic and hydrophilic (cationic) amino acid residues. The hydrophobic face of the helix interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged components of the bacterial membrane surface. This amphipathic nature is fundamental to how the peptide disrupts membrane integrity.
Table 2: Conformational States of this compound in Different Environments
| Environment | Predominant Secondary Structure | Reference |
|---|---|---|
| Aqueous Solution | Random Coil | nih.gov |
| Membrane-Mimetic Solvent | Alpha-Helix | researchgate.netnih.gov |
Conformational flexibility is a key attribute of this compound, allowing it to transition from a disordered state to a structured helix upon approaching a target membrane. nih.gov A notable feature in many brevinin-1 peptides is the presence of a proline residue, which often induces a stable "kink" or bend in the peptide's helical structure. nih.gov This kink can influence the peptide's orientation and depth of insertion into a membrane.
Biological Activities and Functional Spectrum of Brevinin 1da
Antimicrobial Efficacy
Brevinin-1Da demonstrates a notable spectrum of antimicrobial activity, which has been quantified against several bacterial and fungal strains.
This compound has shown effective inhibitory action against Gram-positive bacteria. Research has determined its Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial effectiveness, against the pathogenic bacterium Staphylococcus aureus. The MIC of this compound against Staphylococcus aureus has been reported to be 7 µM. nih.govmdpi.com
The peptide also exhibits activity against Gram-negative bacteria, although higher concentrations are required compared to its effect on Gram-positive strains. Studies have established the MIC of this compound against Escherichia coli to be 30 µM. nih.govmdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µM) |
| Staphylococcus aureus | Gram-Positive | 7 |
| Escherichia coli | Gram-Negative | 30 |
Beyond its antibacterial properties, this compound has demonstrated significant antifungal capabilities, particularly against pathogens threatening amphibian populations.
In vitro studies have confirmed that this compound can inhibit the growth of Batrachochytrium dendrobatidis (Bd), the fungal pathogen responsible for the devastating amphibian disease chytridiomycosis. frontiersin.orgnih.govresearchgate.net The efficacy of this compound is comparable to other peptides within the Brevinin-1 (B586460) family, which have shown high potency against Bd zoospores with MIC values ranging from 6.25 to 12.5 μM. mdpi.com
Research has also revealed that the effectiveness of this compound can vary depending on the specific isolate of the fungus. frontiersin.orgresearchgate.net Studies comparing its activity against two isolates from the highly virulent Global Pandemic Lineage (GPL) showed a differential response. mdpi.comfrontiersin.orgresearchgate.net The peptide exhibited higher efficacy against the Bd isolate Hung_2014, which was found within the native geographic range of the agile frog (Rana dalmatina). frontiersin.orgresearchgate.net Conversely, it was less effective against the IA042 isolate, which originated from outside the frog's natural distribution area. frontiersin.orgresearchgate.net This suggests that the sensitivity of Batrachochytrium dendrobatidis to this compound may be isolate-dependent, potentially influenced by co-evolutionary dynamics between the host and the pathogen. frontiersin.orgresearchgate.net
Table 2: In Vitro Efficacy of this compound against Batrachochytrium dendrobatidis (Bd) Isolates
| Fungal Isolate | Lineage | Relative Efficacy |
| Hung_2014 | Global Pandemic Lineage (GPL) | Higher |
| IA042 | Global Pandemic Lineage (GPL) | Lower |
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. While other members of the brevinin family, such as Brevinin-1GHa and Brevinin-1OS, have been shown to inhibit the formation of and eradicate established biofilms of pathogens like Staphylococcus aureus, specific research detailing the anti-biofilm properties of this compound is not extensively documented in the available literature. nih.govfrontiersin.org The investigation of related peptides suggests a potential avenue for future research into this compound's capabilities in this area. nih.govfrontiersin.org
Antifungal Activity, including Pathogenic Chytrid Fungi
Anticancer Research Applications
Antimicrobial peptides are increasingly being investigated for their potential as anticancer agents, owing to their ability to selectively target and disrupt the membranes of cancerous cells. Several peptides within the brevinin superfamily, including Brevinin-1RL1, Brevinin-1EMa-derived analogues, and Brevinin-2R, have been the subject of anticancer research and have demonstrated cytotoxic activity against various human cancer cell lines. mdpi.comnih.govnih.gov However, while the potential for such activity exists for many peptides in this family, specific research findings focusing solely on the anticancer applications and cytotoxic efficacy of this compound against particular cancer cell lines are not detailed in the reviewed scientific literature.
Investigational Inhibitory Effects on Cancer Cell Lines
Currently, there is a lack of specific research findings on the investigational inhibitory effects of this compound on cancer cell lines. While other peptides within the brevinin family, such as Brevinin-2R, have been studied for their preferential cytotoxicity towards malignant cells, similar detailed studies specifically identifying this compound's direct anticancer activities have not been prominently reported. nih.govnih.govresearchgate.net Research into the broader brevinin family suggests that these peptides can possess anti-cancer properties, but specific data for this compound is not available. nih.gov
Differential Interaction with Normal and Cancer Cells
Detailed studies on the differential interaction of this compound with normal versus cancer cells are not currently available in the scientific literature. Research on related brevinin peptides, like Brevinin-2R, has shown a more efficient interaction with cancer cells compared to normal cells, a characteristic attributed to differences in membrane composition, such as the higher presence of negatively charged phosphatidylserine (B164497) on cancer cell surfaces. nih.gov However, it is important to note that these findings are not directly applicable to this compound without specific experimental validation. The main distinction between normal and cancer cells lies in the uncontrolled growth of the latter, which often present altered cell membranes that can be targets for antimicrobial peptides. cancercenter.comverywellhealth.comnih.gov
Immunomodulatory Research
The immunomodulatory potential of antimicrobial peptides is an area of growing interest. These peptides can influence the host's immune response, a function that is separate from their direct antimicrobial activities.
Modulation of Cytokine Release Pathways
There is no specific research available that details the modulation of cytokine release pathways by this compound. However, studies on other Brevinin-1 family members, such as Brevinin-1GHd, have demonstrated the capacity to suppress the release of pro-inflammatory cytokines. For instance, Brevinin-1GHd was found to reduce the lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cell lines. nih.govnih.gov This modulation was linked to the inactivation of the MAPK signaling pathway. nih.gov It is plausible that this compound could have similar immunomodulatory functions, but dedicated studies are required to confirm this.
Lipopolysaccharide (LPS) Neutralization Studies
Specific studies focusing on the lipopolysaccharide (LPS) neutralization capacity of this compound have not been reported. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. unav.edu The ability to neutralize LPS is a key aspect of the immunomodulatory function of many antimicrobial peptides. Research on the related peptide Brevinin-1GHd has shown that it can directly bind to and neutralize LPS, thereby inhibiting the subsequent inflammatory cascade. nih.govnih.govresearchgate.net This suggests a potential mechanism for members of the Brevinin-1 family, though specific data for this compound is absent.
Other Investigational Biological Activities
Beyond antimicrobial and potential immunomodulatory roles, some antimicrobial peptides have been investigated for other biological functions.
Antiviral Research
There is limited and non-specific information regarding the antiviral research of this compound. While some sources mention its potential for antiviral activity, detailed studies demonstrating its efficacy against specific viruses, its mechanism of action, or any resulting data are not available in the reviewed literature. researchgate.net The development of antiviral peptides is an active area of research, with a focus on mechanisms like disrupting the viral envelope or interfering with viral replication. nih.govfrontiersin.orgnih.gov
Wound Healing Mechanisms Research
Research into the specific molecular and cellular mechanisms by which this compound contributes to wound healing is still an emerging field, with current literature primarily highlighting its role as a potent antimicrobial agent. The host-defense properties of this compound are considered a key component of its function in aiding wound repair, particularly by preventing or combating microbial infections that can impede the healing process mdpi.comacs.org.
The primary structure of this compound was identified from the skin of the European agile frog, Rana dalmatina nih.gov. Its sequence shows similarity to the broader brevinin-1 family of peptides, which are widely distributed among ranid frogs nih.gov. The principal documented bioactivity of this compound that directly relates to wound healing is its ability to inhibit the growth of pathogenic bacteria nih.gov. By controlling the microbial load in a wound, the peptide helps to prevent the establishment of infections that are a common barrier to successful tissue regeneration acs.org.
Beyond its direct antimicrobial action, many amphibian host-defense peptides are known to possess immunomodulatory capabilities, which are crucial for regulating the inflammatory and proliferative phases of wound healing mdpi.comnih.gov. While this compound is categorized as having immunomodulatory and wound healing functions, specific studies detailing its direct effects on keratinocyte and fibroblast migration, proliferation, or the induction of specific growth factors are not extensively documented in the current body of research frontiersin.orgfrontiersin.org. The healing process is complex, involving phases of hemostasis, inflammation, proliferation, and remodeling, which are orchestrated by a variety of cells and signaling molecules msjonline.orgfrontiersin.org. The contribution of antimicrobial peptides like this compound is most prominent in the initial inflammatory phase by helping to create a cleaner environment for subsequent cellular repair processes to occur msjonline.org.
Detailed research has elucidated the wound healing mechanisms for other amphibian peptides, including other brevinins, which have been shown to promote re-epithelialization, enhance granulation tissue formation, and modulate the expression of cytokines and growth factors frontiersin.orgnih.gov. For example, the peptide Brevinin-1GHd has demonstrated the ability to neutralize lipopolysaccharide (LPS) and suppress the release of pro-inflammatory factors like TNF-α, IL-6, and IL-1β nih.gov. Another peptide, Ot-WHP, was found to promote keratinocyte migration and induce the production of chemokines and growth factors in macrophages nih.gov. However, similar mechanistic pathways have yet to be specifically confirmed for this compound.
The established research findings for this compound are summarized in the table below.
| Property | Detailed Finding | Source |
| Origin | Isolated from the skin secretion of the European agile frog, Rana dalmatina. | nih.gov |
| Peptide Family | Brevinin-1 | nih.gov |
| Primary Structure | ILPLLLGKVVCAITKKC | nih.gov |
| Antimicrobial Activity (MIC) | Staphylococcus aureus: 7 µM | nih.gov |
| Escherichia coli: 30 µM | nih.gov | |
| General Function | Antimicrobial, Wound Healing, Immunomodulatory. | mdpi.comfrontiersin.org |
Cellular and Molecular Mechanisms of Action of Brevinin 1da
Membrane Interaction and Disruption Mechanisms
The initial and most critical step in the antimicrobial action of Brevinin-1Da involves its interaction with and subsequent disruption of the microbial cell membrane. This process is governed by a combination of the peptide's structural features and the physicochemical properties of the target membrane.
Permeabilization of Phospholipid Bilayers
This compound, like other brevinin family peptides, has the ability to perturb and permeabilize the phospholipid bilayers of target cell membranes. nih.govmdpi.com In an aqueous environment, this compound is typically unstructured, but upon encountering a membrane-mimicking hydrophobic environment, it adopts an amphipathic α-helical structure. nih.gov This structural transition is crucial for its membrane-disrupting activity. The peptide's structure allows it to interact with and compromise the integrity of the membrane, leading to increased permeability. nih.govnih.gov This disruption can result in the leakage of cellular contents and ultimately lead to microbial cell death. mdpi.com Studies have shown that this compound can effectively inhibit the growth of pathogenic fungi by permeating and destroying their plasma membrane. imrpress.comresearchgate.net The efficacy of this compound in permeabilizing membranes has been demonstrated against various microorganisms, including isolates of the chytrid fungus Batrachochytrium dendrobatidis. researchgate.netresearcher.life
Proposed Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)
The precise mechanism by which this compound disrupts membranes is thought to involve the formation of pores or channels. Several models have been proposed to explain this process for antimicrobial peptides in general, and it is likely that this compound utilizes one or a combination of these mechanisms. mdpi.com
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a hydrophilic pore. researchgate.net The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. researchgate.net
Toroidal Pore Model: This model suggests that the peptides, along with the head groups of the lipid molecules, bend and insert into the membrane, creating a pore where the water core is lined by both the peptides and the lipid head groups. researchgate.net This causes significant disruption to the membrane structure.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.net Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the bilayer. mdpi.com
It has been speculated that brevinin peptides may act through a combination of these models, such as the pore-formation/ion channels (barrel-stave or toroidal model) and the membrane disruption/perturbation modes (carpet-like model). mdpi.com
Specificity of Membrane Targeting
A key feature of this compound and other AMPs is their ability to selectively target microbial membranes over those of host cells. nih.gov This specificity is largely attributed to the differences in the composition of these membranes. nih.gov Microbial membranes, both bacterial and fungal, are typically rich in anionic phospholipids, which imparts a net negative charge to the surface. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids, resulting in a more neutral charge. nih.gov The cationic nature of this compound facilitates its preferential interaction with the negatively charged microbial membranes. nih.gov
Furthermore, cancer cell membranes have also been identified as potential targets for brevinin peptides. nih.gov The outer surface of cancer cells often displays a higher negative charge due to an increased presence of O-glycosylated mucins and negatively charged phosphatidylserines, making them susceptible to the action of these peptides. nih.gov
Role of Electrostatic and Hydrophobic Interactions
The interaction of this compound with microbial membranes is a two-step process driven by both electrostatic and hydrophobic forces. nih.govmdpi.com
Initially, the positively charged amino acid residues in this compound are attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This electrostatic interaction facilitates the accumulation of the peptide on the membrane surface. nih.govcolumbia.edu
Following this initial binding, hydrophobic interactions come into play. njit.edu The hydrophobic face of the amphipathic α-helical structure of this compound inserts into the hydrophobic core of the lipid bilayer. pharmafeatures.com This insertion disrupts the packing of the lipid molecules and is the key step in the permeabilization and disruption of the membrane. nih.govnjit.edu The balance between the peptide's hydrophobicity and its net positive charge is crucial for its antimicrobial efficacy and its selectivity towards microbial cells. mdpi.com
Intracellular Targets and Pathway Modulation
While membrane disruption is considered the primary mechanism of action for this compound, there is evidence to suggest that upon entering the cell, it can also interfere with essential intracellular processes. imrpress.com
Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)
Once the integrity of the cell membrane is compromised, this compound can gain access to the cytoplasm and potentially inhibit the synthesis of crucial macromolecules, including DNA, RNA, and proteins. imrpress.comcreative-biolabs.com The inhibition of these fundamental cellular processes would halt cell growth and division, ultimately contributing to cell death. nih.govup.ac.za While the direct inhibition of macromolecular synthesis by this compound itself is not extensively detailed in the available literature, this is a known mechanism for other antimicrobial peptides that are capable of translocating across the cell membrane. psu.edu The disruption of the proton motive force across the cytoplasmic membrane, a direct consequence of permeabilization, can also indirectly lead to the inhibition of ATP-dependent processes, including macromolecular synthesis. uu.nl
Disruption of Mitochondrial Function (e.g., Mitochondrial Membrane Potential, ATP Levels)
A critical aspect of the mechanism of action for brevinin peptides involves the targeting and disruption of mitochondria, the primary energy-producing organelles in eukaryotic cells. nih.govbiorxiv.org This disruption manifests through two key measurable effects: the dissipation of the mitochondrial membrane potential (ΔΨm) and the subsequent depletion of cellular adenosine (B11128) triphosphate (ATP). creative-proteomics.comimd-berlin.de
The mitochondrial membrane potential is an electrochemical gradient essential for driving ATP synthesis through oxidative phosphorylation. creative-proteomics.com Studies on the related peptide Brevinin-2R have demonstrated that treatment leads to a significant decrease in the mitochondrial membrane potential. nih.govnih.gov This loss of potential is an early indicator of Brevinin-2R-induced cell death. nih.govnih.gov Similarly, Brevinin-1FL, another member of the family, was found to alleviate hydrogen peroxide-induced increases in mitochondrial membrane potential in neuronal cells, showcasing its ability to modulate this key mitochondrial parameter. nih.gov The dissipation of ΔΨm disrupts the normal functioning of the electron transport chain, impairing the cell's primary mechanism for energy production. creative-proteomics.comuark.edu
Consequently, the disruption of the membrane potential directly impacts the cell's ability to generate ATP. nih.govnih.gov Research has confirmed that treatment with Brevinin-2R results in a marked decrease in total cellular ATP levels. nih.govnih.gov This energy depletion cripples essential cellular processes that require ATP, such as muscle contraction, enzyme synthesis, and active transport across membranes, ultimately contributing to cell death. imd-berlin.deu-tokyo.ac.jp
Table 1: Effects of Brevinin Peptides on Mitochondrial Function
| Peptide | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on ATP Levels | Reference |
|---|---|---|---|
| Brevinin-2R | Decrease | Decrease | nih.govnih.govnih.gov |
| Brevinin-1FL | Modulates/Reduces | Not explicitly stated | nih.gov |
Lysosomal-Mitochondrial Death Pathway Activation
Brevinin peptides can initiate a caspase-independent form of cell death through the coordinated action of lysosomes and mitochondria. nih.govd-nb.info This lysosomal-mitochondrial death pathway is a critical mechanism, particularly in the context of the peptides' anticancer activity. nih.govrsc.org
The process begins with the peptide interacting with and permeabilizing lysosomal membranes. nih.gov Lysosomes contain potent hydrolytic enzymes, including a family of proteases known as cathepsins. aopwiki.org Following lysosomal membrane permeabilization, these cathepsins are released into the cytosol. nih.govd-nb.info Cytosolic cathepsins, particularly cathepsin-B and cathepsin-L, can then trigger mitochondrial damage. nih.govmdpi.com This can occur through several mechanisms, including the cleavage of pro-apoptotic proteins from the Bcl-2 family, which in turn leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.com
Studies on Brevinin-2R show that its induced cell death can be prevented by inhibitors of lysosomal membrane permeabilization and by inhibitors of cathepsin-B and cathepsin-L. nih.govnih.gov This confirms the essential role of lysosomal disruption in the cell death cascade. The release of cathepsins acts as a trigger upstream of mitochondrial dysfunction, linking the two organelles in a fatal signaling axis that amplifies the death signal and ensures cellular demise. aopwiki.orgmdpi.com
Autophagy-Related Mechanisms
Autophagy is a cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. biorxiv.orgresearchgate.net While typically a survival mechanism, it can also be associated with certain forms of programmed cell death. researchgate.net Evidence strongly suggests that the cell death induced by brevinins involves autophagy-like processes. nih.gov
Research on Brevinin-2R has shown that treatment leads to the formation of autophagosomes, which are the key double-membraned vesicles that sequester cytoplasmic contents for degradation. researchgate.netnih.govnih.gov Electron microscopy of cells treated with Brevinin-2R revealed marked cytoplasmic vacuolization and the sequestration of organelles within these autophagic structures. nih.gov This indicates that Brevinin-2R activates an autophagic response. The interplay between autophagy and cell death is complex; in this context, it appears to be part of the cell death modality rather than a pro-survival response. nih.gov This process is often linked to the lysosomal-mitochondrial pathway, where the damage to these organelles can be a trigger for the autophagic machinery. thno.orgnih.gov
Modulation of Host Signaling Pathways (e.g., MAPK Pathway)
Beyond direct organelle damage, brevinins can also modulate critical intracellular signaling pathways that regulate cell survival, inflammation, and stress responses. One of the key pathways influenced is the Mitogen-Activated Protein Kinase (MAPK) pathway.
A study on Brevinin-1FL demonstrated its ability to regulate the AKT/MAPK/NF-κB signaling pathways. nih.gov In a model of oxidative stress, Brevinin-1FL was shown to suppress H2O2-induced cell death and apoptosis in PC12 cells by modulating these pathways. nih.gov The MAPK pathway is a crucial signaling cascade involved in transmitting signals from the cell surface to the DNA in the nucleus, controlling processes like cell proliferation, differentiation, and apoptosis. By influencing the MAPK pathway, brevinins can exert potent anti-inflammatory and cytoprotective effects under specific conditions. nih.gov
Interaction with Host Microflora and Microbiome Regulation
The primary role of antimicrobial peptides like this compound is to provide a first line of defense against pathogenic microorganisms. imrpress.commdpi.com Research confirms that this compound is effective at inhibiting the growth of the chytrid fungus Batrachochytrium dendrobatidis (Bd), a pathogen responsible for global amphibian declines. researchgate.netresearcher.life This highlights its direct role in controlling specific members of the skin microflora. researchgate.net
However, the interaction with the host microbiome may be more complex than simple inhibition. A study on a related peptide, brevinin-1Ma, revealed a nuanced regulatory role. researchgate.net While brevinin-1Ma inhibited fungal pathogens like Bd, it was also found to enhance the growth of several probiotic bacteria, including species of Janthinobacterium and Chryseobacterium. researchgate.net This suggests that brevinin peptides may not act as broad-spectrum biocides but rather as microbiome modulators, selectively inhibiting potential pathogens while tolerating or even promoting the growth of beneficial commensal microbes. This sophisticated interaction could be crucial for maintaining a healthy and protective microbial community on the host's skin.
Structure Activity Relationships Sar and Rational Peptide Design
Influence of Amino Acid Composition and Sequence on Biological Activity
The biological activity of Brevinin-1Da is intrinsically linked to its amino acid composition and sequence. Brevinin-1 (B586460) peptides, in general, are characterized by a conserved "Rana box" at the C-terminus, which is a heptapeptide (B1575542) ring formed by a disulfide bridge. mdpi.comresearchgate.net However, the amino acid sequences of brevinin peptides are not highly conserved across different species, leading to a rich diversity in their biological functions, including antimicrobial and anticancer activities. researchgate.netfrontiersin.org
This compound, isolated from the European agile frog (Rana dalmatina), is a 17-amino-acid peptide with the primary structure ILPLLLGKVVCAITKKC. nih.gov While it shows sequence similarity to other brevinin-1 family members, it is considered atypical due to assumed residue deletions during speciation. nih.gov The amino acid composition directly influences key parameters like hydrophobicity and helicity, which in turn significantly impact the peptide's activity. researchgate.netresearchgate.net
Certain residues play a pivotal role. For instance, Proline at position 14 (Pro¹⁴), often found in brevinin-1 peptides, is known to create a stable kink in the molecular structure. nih.gov Although this compound's sequence is shorter, the presence and positioning of specific amino acids are critical. The hydrophobic N-terminus and the C-terminal Rana box are generally recognized as important domains for the characteristics of brevinin-1 peptides. nih.gov The sequence also contains four invariant residues in the broader brevinin-1 family: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. frontiersin.orgnih.gov
Role of Net Charge, Hydrophobicity, and Amphipathicity in Efficacy
The efficacy of this compound is governed by a delicate balance of its net charge, hydrophobicity, and amphipathicity. These physicochemical properties are crucial for its interaction with and disruption of microbial cell membranes. researchgate.netju.edu.joju.edu.jo
Net Charge: As cationic peptides, brevinins possess a net positive charge, which facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes. nih.govimrpress.com Generally, an increased net charge enhances antimicrobial activity. researchgate.netresearchgate.netju.edu.joju.edu.jo However, an excessively high net charge can also lead to increased hemolytic activity, highlighting the need for an optimal balance. researchgate.netresearchgate.netju.edu.joju.edu.jo
Hydrophobicity: The presence of a significant number of hydrophobic amino acids is a key feature of brevinins. imrpress.com High hydrophobicity is often associated with potent antimicrobial activity, but it can also contribute to high hemolytic activity, posing a challenge for therapeutic development. mdpi.com The hydrophobic face of the peptide is crucial for its insertion into the lipid bilayer of target cell membranes. nih.gov
Amphipathicity: Brevinin-1 peptides, including this compound, are amphipathic, meaning they have distinct hydrophobic and hydrophilic regions. researchgate.netresearchgate.netju.edu.joju.edu.jo This property allows them to adopt an α-helical structure in a membrane-mimetic environment, with the hydrophobic residues interacting with the lipid core of the membrane and the hydrophilic, positively charged residues remaining exposed to the aqueous environment or interacting with the phospholipid head groups. nih.gov This amphipathic nature is fundamental to their membrane-disrupting mechanism.
The interplay between these three properties is complex and interconnected; modifying one will inevitably affect the others. researchgate.netresearchgate.netju.edu.joju.edu.jo Achieving an optimal balance is a key objective in the design of brevinin analogs to maximize antimicrobial potency while minimizing toxicity. researchgate.netju.edu.joju.edu.jo
Impact of Alpha-Helical Content and Conformation on Function
This induced α-helical structure is essential for the peptide's lytic activity. imrpress.com The helical conformation allows for the segregation of hydrophobic and hydrophilic residues, creating a structure that can readily insert into and disrupt the phospholipid bilayer of target membranes. nih.gov The stability and extent of this α-helix directly influence the peptide's antimicrobial efficacy.
Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides like this compound. photophysics.comcureffi.org Such studies have shown that brevinin-1 peptides adopt a random coil in aqueous environments and transition to an α-helical structure in the presence of membrane-mimicking solvents like trifluoroethanol. researchgate.netnih.gov The degree of α-helicity can be correlated with the peptide's antimicrobial and hemolytic activities. Disruptions to this helical structure, for instance, through certain amino acid substitutions, can lead to a loss of biological activity. nih.gov
Chemical Modification and Analog Design Strategies
To enhance the therapeutic potential of brevinin peptides and to better understand their structure-activity relationships, various chemical modification and analog design strategies have been employed. These strategies aim to improve antimicrobial potency, reduce toxicity, and increase stability.
N-Terminal Truncations and Active Fragments
Studies involving the truncation of brevinin peptides have provided valuable insights into the minimal structural requirements for biological activity. N-terminal truncation experiments can help identify the core active fragments of the peptide. johnshopkins.edujohnshopkins.edunih.gov For some brevinin peptides, it has been shown that the N-terminal region is crucial for their antimicrobial function. nih.gov
For instance, in a study on Brevinin-2GUb, it was found that the N-terminal 1-19 amino acid fragment retained antimicrobial activity, indicating that the C-terminal "Rana box" was not essential for its action. mdpi.com This suggests that shorter, active fragments could be designed, which may offer advantages in terms of synthesis cost and reduced complexity. The removal of the first 70 N-terminal amino acids of a phospholipase resulted in a change of substrate specificity to a lipase. johnshopkins.edu However, in other cases, the removal of the Ranabox has been shown to eliminate bioactivity, likely due to the decrease in net charge. mdpi.com
D-Amino Acid Substitutions
The substitution of L-amino acids with their D-enantiomers is a common strategy to increase the stability of peptides against proteolytic degradation. nih.gov This is because proteases are typically specific for L-amino acid substrates.
Research on other antimicrobial peptides has shown that D-amino acid substitutions can have varied effects on activity. nih.gov Substitutions at the N- and/or C-termini often have little effect on the α-helical structure and can maintain or even improve antimicrobial activity while increasing stability. nih.gov However, substitutions in the middle of the peptide sequence can disrupt the α-helix, leading to a complete loss of activity. nih.gov This indicates that the antimicrobial action of these peptides is dependent on their structure rather than interaction with a specific chiral target on the cell membrane. nih.gov The introduction of D-amino acids can also influence the peptide's interaction with serum components. nih.gov
Lysine-to-Arginine and Other Residue Substitutions
The substitution of lysine (B10760008) (Lys) with arginine (Arg) is a frequently explored modification in AMP design. frontiersin.orgnih.gov Arginine's guanidinium (B1211019) group is more basic and can form more hydrogen bonds than lysine's primary amine, which can lead to stronger interactions with the negatively charged components of bacterial membranes. nih.gov
However, the effects of Lys-to-Arg substitutions are not always straightforward. In some cases, these substitutions enhance antimicrobial activity against certain strains of bacteria but may reduce it against others. frontiersin.orgnih.gov For example, in brevinin-1pl analogues, arginine substitutions enhanced activity against Gram-positive bacteria but decreased efficacy against Gram-negative bacteria. frontiersin.orgnih.gov Furthermore, such substitutions can also impact hemolytic activity. frontiersin.org
Cyclic versus Acyclic Variants and Disulfide Bridge Significance
The structure-activity relationship of this compound and related peptides is significantly influenced by their primary and secondary structures, with particular attention given to the C-terminal region. A hallmark of most peptides in the brevinin-1 family is the presence of a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box". nih.govnih.govmdpi.com This loop is formed by an intramolecular disulfide bridge between two cysteine residues. In the case of the 17-amino acid peptide this compound (ILPLLLGKVVCAITKKC), these are the cysteine residues at positions 11 and 17 (Cys11 and Cys17, assuming a truncated sequence relative to the canonical 24-residue brevinins). nih.gov Research into the significance of this cyclic structure has revealed a complex and sometimes seemingly contradictory role in the peptide's biological activity.
Studies on various brevinin-1 peptides have demonstrated that the disulfide bridge, while a common feature, is not always essential for antimicrobial action. nih.govresearchgate.net Some naturally occurring brevinin-1 peptides have been identified that are acyclic, lacking the cysteine residues required to form the characteristic cyclic domain. researchgate.net These linear variants still exhibit potent antimicrobial activity, confirming that cyclization is not an absolute prerequisite for function. researchgate.net
Further investigation using synthetic analogs has supported this finding. For instance, in studies on brevinin 1E, elimination of the intra-disulfide bridge did not lead to a significant loss of antimicrobial activity. nih.gov While the disulfide bond was found to help induce and stabilize an α-helical conformation in a membrane-mimicking environment, this structural feature itself was not deemed essential for its killing ability. nih.gov Similarly, a linear acetamidomethylcysteinyl analog of Brevinin-1E was shown to have considerably less hemolytic activity than the native cyclic peptide while retaining its antibacterial properties. nih.gov
Conversely, other research underscores the importance of the disulfide-bridged "Rana box" for maintaining broad-spectrum activity and optimizing interactions with microbial membranes. A study on Brevinin-1GHa, which possesses a typical C-terminal Rana box, compared its activity to a synthetic linear analog, Brevinin-1GHb, which lacked this cyclic domain. The results showed that while the native cyclic peptide had strong, broad-spectrum antimicrobial activity, the linear version only retained activity against Staphylococcus aureus, indicating the cyclic structure was necessary for its wide-ranging efficacy. researchgate.net
Research on Brevinin-1BYa provides another perspective. An acyclic analog was created by replacing the two cysteine residues with serine ([C18S,C24S]brevinin-1BYa). This linear variant retained high potency against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), but its activity against Gram-negative bacteria and yeast was diminished. researchgate.net Structural studies on this acyclic analog revealed that its C-terminus associates only weakly with the micellar surface compared to the native and dicarba-cyclic versions, suggesting the loss of the cyclic structure affects the peptide's ability to properly interact with and disrupt the lipid bilayer. researchgate.net
The following data tables summarize the research findings on the antimicrobial activity of cyclic brevinins versus their acyclic analogs.
Table 1: Antimicrobial Activity (MIC, µM) of Brevinin-1GHa Analogs
| Peptide | Structure | S. aureus | E. coli | C. albicans |
|---|---|---|---|---|
| Brevinin-1GHa | Cyclic (with Rana-box) | 16 | 32 | 16 |
| Brevinin-1GHb | Acyclic (no Rana-box) | 64 | >128 | >128 |
Data sourced from research on Brevinin-1GHa and its synthetic analogs. researchgate.net
Table 2: Antimicrobial Activity (MIC, µM) of Brevinin-1BYa Analogs
| Peptide | Structure | S. aureus (MRSA) | E. coli | C. albicans |
|---|---|---|---|---|
| Brevinin-1BYa | Cyclic (native) | 2.5 | 20 | 2.5 |
| [Ser18,Ser24]-Brevinin-1BYa | Acyclic (linear) | 5 | 80 | 80 |
Data sourced from research on Brevinin-1BYa and its synthetic analogs. researchgate.net
Biosynthesis and Gene Expression Studies
Identification from Amphibian Skin Secretions
Brevinin-1Da is a member of the brevinin family of antimicrobial peptides (AMPs), which are a crucial component of the innate immune system of many amphibian species. frontiersin.orgnih.gov These peptides are found in the skin secretions that amphibians produce as a defense mechanism against pathogens. nih.govnih.gov The identification of this compound specifically originates from the skin secretions of the European agile frog, Rana dalmatina. nih.gov
The process of identifying peptides like this compound from amphibian skin typically involves a peptidomic approach. uzh.chelsevierpure.com This involves stimulating the frog to release its skin secretions, often through a mild, non-harmful method like norepinephrine (B1679862) injection, followed by collection of the secretion. The complex mixture of peptides within the secretion is then separated using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). Subsequently, mass spectrometry is employed to determine the precise molecular weights and amino acid sequences of the individual peptides. researchgate.netnih.gov Through this methodology, this compound was isolated and its primary structure was elucidated.
Brevinins are part of a larger, diverse group of AMPs found in ranid frogs, which also includes families like esculentins, ranatuerins, and temporins. nih.gov The brevinin family itself is divided into two main sub-families, Brevinin-1 (B586460) and Brevinin-2, distinguished by their length and sequence characteristics. frontiersin.orgnih.gov Brevinin-1 peptides, including this compound, are typically around 24 amino acids in length. nih.govnih.gov The discovery of numerous brevinin variants across different frog species highlights the evolutionary adaptation of these peptides to combat a wide array of microbial threats. frontiersin.orguzh.ch
| Peptide | Source Species | Reference |
|---|---|---|
| This compound | Rana dalmatina | nih.gov |
| Brevinin-1E | Rana esculenta | nih.gov |
| Brevinin-1Pa, Pb, Pd, Pe, Pg, Pl | Rana pipiens | uzh.ch |
| Brevinin-1GRa, GRb | Rana graeca | elsevierpure.comresearchgate.net |
| Brevinin-1GHd | Hoplobatrachus rugulosus | frontiersin.org |
Precursor Gene Cloning and Sequence Analysis
The biosynthesis of this compound, like other amphibian skin AMPs, occurs via the translation of a precursor protein. Understanding this process is achieved through molecular cloning techniques that isolate and sequence the specific cDNA encoding the peptide. nih.govnih.gov This process typically begins with the extraction of total RNA from the frog's skin, which is then used to synthesize a cDNA library. nih.gov PCR amplification with specific primers allows for the isolation of the gene of interest. nih.govresearchgate.net
Sequence analysis of the cloned cDNA reveals that the precursor protein for brevinin peptides has a highly conserved structural organization. nih.govresearchgate.net This structure consists of three main domains:
A Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus, which is highly conserved among different AMP families. This domain directs the precursor protein into the secretory pathway. frontiersin.orgnih.gov
An Acidic Intervening Region: This spacer domain is enriched with acidic amino acid residues like aspartic and glutamic acid. While the signal peptide is conserved across families, the sequence of this acidic region shows considerable variation among different AMP families but is relatively conserved within a specific family. nih.gov
The Mature Peptide Sequence: The C-terminus of the precursor contains the amino acid sequence of the mature antimicrobial peptide, in this case, this compound. frontiersin.orgnih.gov This region is often flanked by a processing site (typically a Lys-Arg sequence) that is recognized by enzymes for cleavage, releasing the active peptide. frontiersin.org
This precursor structure is a common feature for many AMPs isolated from the skin of ranid frogs. researchgate.net The hypervariability observed in the C-terminal region encoding the mature peptide, even within the same family, is thought to be a result of gene duplication and positive selection, driving the evolution of peptides with novel functions to counter new or resistant pathogens. frontiersin.orgnih.gov
| Precursor Domain | General Characteristics | Function |
|---|---|---|
| Signal Peptide | ~22 amino acids, highly conserved N-terminus | Directs the precursor to the secretory pathway |
| Acidic Spacer | Enriched in acidic residues (Asp, Glu) | Function not fully elucidated, may aid in proper folding or prevent premature activity |
| Processing Site | Typically Lys-Arg (KR) | Enzymatic cleavage site to release the mature peptide |
| Mature Peptide | Variable sequence, C-terminus | The final, biologically active antimicrobial peptide |
Transcriptomic and Peptidomic Analysis
Transcriptomic and peptidomic analyses are powerful, high-throughput techniques that provide a comprehensive view of the genes being expressed and the peptides being produced in amphibian skin. nih.govmdpi.com Transcriptomics involves sequencing the entire set of RNA transcripts in the skin tissue, which reveals the genes encoding for AMPs like this compound. frontiersin.org Peptidomics, on the other hand, focuses on the direct identification and quantification of the final peptide products in the skin secretion. uzh.chelsevierpure.com
The combined application of these "omics" technologies has been instrumental in discovering the vast diversity of AMPs in amphibians. For instance, a peptidomic analysis of skin secretions from three geographically separated populations of the northern leopard frog, Rana pipiens, revealed distinct patterns of expressed AMPs, including several brevinin-1 peptides. uzh.ch This study demonstrated that the distribution of alleles for the Brevinin-1 locus varied between populations, leading to differences in the types and abundance of brevinin peptides produced. uzh.ch Such variations suggest that each population may have evolved a specific suite of peptides in response to local pathogenic pressures. uzh.ch
Similarly, transcriptomic analysis of the skin of Hoplobatrachus rugulosus led to the identification of the cDNA encoding Brevinin-1GHd. frontiersin.org This approach allows researchers to deduce the full precursor sequence and confirm the identity of the mature peptide identified through peptidomics. frontiersin.orgnih.gov These analyses not only aid in the discovery of novel peptides but also provide insights into the genetic basis of their diversity and expression.
Regulatory Mechanisms of Peptide Synthesis in Response to Environmental Factors
The synthesis of antimicrobial peptides in amphibian skin is not static but is dynamically regulated in response to various stimuli, including environmental stress. nih.gov While specific regulatory data for this compound is not extensively documented, studies on other brevinins provide valuable insights into these mechanisms. Research on Brevinin-1SY, the primary AMP from the wood frog Rana sylvatica, has shown that its gene expression can be significantly influenced by environmental stressors. nih.gov
These findings suggest that environmental challenges, which may compromise the physical barrier of the skin and increase susceptibility to infection, can trigger an upregulation of AMP synthesis as a compensatory immune defense. nih.gov This regulation likely involves complex signaling pathways that sense environmental cues and translate them into increased gene transcription and peptide production. The ability to modulate the production of peptides like this compound in response to environmental conditions is a critical aspect of the amphibian's innate immune strategy, allowing it to adapt its defenses to changing threats. nih.gov
Analytical and Research Methodologies in Brevinin 1da Studies
Peptide Isolation and Purification Techniques
The initial step in studying Brevinin-1Da from its natural source, typically the skin secretions of frogs, involves its isolation and purification. A common and effective technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Crude skin secretions are first partially purified, often using solid-phase extraction cartridges like Sep-Pak C18, to remove non-peptidic components and enrich the peptide fraction. researchgate.net This is followed by further separation using RP-HPLC, which separates peptides based on their hydrophobicity. researchgate.netmdpi.com A C18 or C4 semi-preparative column is frequently employed, and peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netmdpi.com The purity of the isolated peptide is then confirmed by analytical RP-HPLC and mass spectrometry. mdpi.com
Table 1: Key Steps in the Isolation and Purification of this compound
| Step | Technique/Method | Purpose |
| Initial Extraction | Collection of skin secretions | Obtain the raw material containing the peptide. |
| Partial Purification | Solid-Phase Extraction (e.g., Sep-Pak C18 cartridges) | Remove interfering substances and enrich the peptide fraction. researchgate.net |
| Fine Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separate this compound from other peptides based on hydrophobicity. researchgate.netmdpi.com |
| Purity Analysis | Analytical RP-HPLC and Mass Spectrometry | Confirm the homogeneity and correct molecular weight of the purified peptide. mdpi.com |
Structural Characterization Techniques
Once purified, the primary and secondary structures of this compound are determined using various spectroscopic and biochemical methods.
Mass Spectrometry (MS) is fundamental for determining the precise molecular weight of the peptide. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are often used for this purpose. researchgate.net The amino acid sequence is traditionally determined through automated Edman degradation . researchgate.net
Circular Dichroism (CD) Spectroscopy is employed to investigate the secondary structure of this compound. In an aqueous solution, many brevinin peptides, including likely this compound, exist in a random coil conformation. nih.gov However, in a membrane-mimicking environment, such as a solution containing trifluoroethanol (TFE), they adopt an amphipathic α-helical structure. mdpi.comnih.gov This conformational change is crucial for their biological activity. nih.gov
In Vitro Bioactivity Assays
To assess the biological functions of this compound, a range of in vitro bioactivity assays are conducted.
Antimicrobial Susceptibility Testing is performed to determine the peptide's efficacy against various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter measured, representing the lowest concentration of the peptide that inhibits the visible growth of a microbe. These assays are conducted against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.com For instance, the bioactivity of this compound has been tested against isolates of the chytrid fungus Batrachochytrium dendrobatidis. researchgate.net
Cytotoxicity Assays , such as hemolytic assays, are crucial for evaluating the peptide's potential toxicity to host cells. These assays measure the lysis of red blood cells upon exposure to the peptide and are an important indicator of the peptide's therapeutic potential. mdpi.com
Table 2: Common In Vitro Bioactivity Assays for this compound
| Assay Type | Purpose | Key Parameter(s) Measured |
| Antimicrobial Susceptibility Testing | To determine the antimicrobial spectrum and potency. | Minimum Inhibitory Concentration (MIC). mdpi.commdpi.com |
| Cytotoxicity Assay (e.g., Hemolytic Assay) | To assess the toxicity towards host cells. | Percentage of hemolysis. mdpi.com |
| Anti-biofilm Assay | To evaluate the ability to prevent or eradicate biofilms. | Minimum Biofilm Inhibitory Concentration (MBIC), Minimal Biofilm Eradication Concentration (MBEC). mdpi.com |
| Time-Killing Assay | To study the kinetics of microbial killing. | Rate of reduction in viable cell count over time. mdpi.com |
Membrane Interaction Probing Techniques
Understanding how this compound interacts with and disrupts microbial membranes is key to deciphering its mechanism of action. Several techniques are used to probe these interactions.
Dye-staining methods, using fluorescent dyes like SYTOX Green or propidium (B1200493) iodide, can assess membrane permeabilization. These dyes are unable to enter cells with intact membranes but fluoresce upon binding to nucleic acids inside cells with compromised membranes.
Electron Microscopy , including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provides high-resolution images of the morphological changes induced in microbial cells by the peptide. This can reveal membrane blebbing, pore formation, or complete cell lysis.
Flow Cytometry can be used in conjunction with fluorescent dyes to quantify the extent of membrane damage in a population of microbial cells. criver.com
Molecular Biology Techniques
Molecular biology techniques are instrumental in studying the genetic basis of this compound production and can be used to generate modified versions of the peptide.
cDNA Cloning is a powerful method used to identify the precursor proteins of this compound from the skin-derived cDNA library of the source amphibian. nih.gov This technique allows for the deduction of the peptide's amino acid sequence from the cloned cDNA. nih.gov The process often involves creating a cDNA library from the frog's skin tissue, followed by screening the library for clones encoding the brevinin precursor. nih.gov
Gene Expression Analysis , often performed using semi-quantitative RT-PCR, can be used to analyze the expression levels of the gene encoding the this compound precursor in response to various stimuli. nih.gov This provides insights into the regulation of the peptide's production.
In Silico Modeling and Computational Analysis
Computational approaches are increasingly being used to complement experimental studies of this compound.
In Silico Modeling allows for the prediction of the three-dimensional structure of this compound and its interaction with model membranes. mdpi.com Software like Heliquest can be used to generate helical wheel projections, which help visualize the amphipathic nature of the peptide's α-helical structure. mdpi.com Molecular dynamics simulations can provide insights into the dynamics of peptide-membrane interactions at an atomic level. mdpi.com
Computational Analysis of the amino acid sequence can predict physicochemical properties such as net charge, hydrophobicity, and the isoelectric point, which are important determinants of antimicrobial activity. nih.gov These computational tools aid in the rational design of this compound analogs with potentially enhanced activity and reduced toxicity. mdpi.comnih.gov
Evolutionary and Phylogenetic Context of Brevinin 1da
Sequence Conservation and Divergence Across Amphibian Species
The Brevinin-1 (B586460) family of peptides, to which Brevinin-1Da belongs, is characterized by a notable degree of sequence variation, which provides a window into evolutionary divergence. researchgate.net this compound, isolated from the European agile frog Rana dalmatina, has the primary amino acid sequence ILPLLLGKVVCAITKKC. nih.gov While it is a member of the brevinin-1 family, its 17-residue structure is considered atypical, potentially resulting from several residue deletions over the course of speciation. nih.gov
A defining feature of most brevinin-1 peptides is the C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," formed by a disulfide bridge. researchgate.netcarlosdavidson.org This feature is present in this compound. nih.gov However, analysis across various Rana species reveals both conservation and significant divergence. The amino acid sequences of brevinin-1 precursors are generally less diverse than those of the temporin family but not as highly conserved as those of ranatuerin-2. mdpi.com
Intraspecies variation also exists, as demonstrated by the identification of another variant, Brevinin-1Db (FFPAFLKVAAKVVPSILCSITKKC-OH), in a central Slovenian population of Rana dalmatina. mdpi.comnih.gov This highlights that peptide repertoires can vary even within the same species.
Comparative analysis with brevinin-1 peptides from other ranid frogs illustrates these evolutionary patterns. For instance, peptides from the North American Amerana group show conservation in the C-terminal "Rana box" but considerable variation in the N-terminal and central regions. carlosdavidson.org Some species, like the Ryukyu brown frog Rana okinavana, produce brevinin-1 peptides that completely lack the C-terminal cyclic domain, suggesting that this structural motif is not universally essential for antimicrobial activity and has been lost or altered in some evolutionary lineages. researchgate.net
| Peptide | Species | Amino Acid Sequence | Sequence Length | Source |
|---|---|---|---|---|
| This compound | Rana dalmatina | ILPLLLGKVVCAITKKC | 17 | nih.gov |
| Brevinin-1Db | Rana dalmatina | FFPAFLKVAAKVVPSILCSITKKC | 24 | nih.gov |
| Brevinin-1E | Rana esculenta | FLPLLAGLAANFLPKIFCKITRKC | 24 | |
| Brevinin-1T | Rana temporaria | FLPILASLVSKLFPKIFCKITKKC | 24 | researchgate.net |
| Brevinin-1AUa | Rana aurora aurora | FFGTVLKVAASVISALCSITKKC | 23 | nih.gov |
| Brevinin-1DRa | Rana draytonii | FLGIVAKVAGSVLSGLCKISKQC | 23 | carlosdavidson.org |
| Brevinin-1BYa | Rana boylii | FLGIVAKVAGSVLSGLCKITKQC | 23 | carlosdavidson.org |
This compound as a Taxonomic and Phylogenetic Marker
The molecular heterogeneity observed within the brevinin-1 family makes these peptides effective markers for taxonomic identification and phylogenetic analysis. researchgate.net The specific array of host defense peptides, or the "peptidome," secreted by a frog's skin can be treated as a unique characteristic of that particular species and sometimes even a specific population. mdpi.comresearchgate.net
The amino acid sequence of this compound shows a notable similarity to brevinin-1 peptides isolated from the related species Rana temporaria, which supports the close phylogenetic relationship between these two European brown frogs. nih.govmdpi.com The absence of ranatuerin peptides in Rana dalmatina, a family typically found in North American ranids, further solidifies its placement among Eurasian species. researchgate.netmdpi.com
Studies have demonstrated the power of peptide analysis in resolving taxonomic uncertainties. For example, significant differences in the sequences of brevinin-1 and other antimicrobial peptides between the Northern red-legged frog (Rana aurora aurora) and the California red-legged frog (Rana aurora draytonii) supported their elevation from subspecies to distinct species. carlosdavidson.org The degree of variation in the amino acid sequences of these peptides was comparable to that observed between other established species within the Amerana group of New World frogs. carlosdavidson.org This underscores the principle that the evolutionary divergence of these host defense peptides often correlates with the speciation of their hosts.
Comparative Analysis with Other Host Defense Peptides from Amphibians
Amphibian skin is a rich source of a wide variety of host defense peptides, which can be grouped into distinct families based on structural similarities. researchgate.net this compound is part of the larger brevinin family, which is further divided into Brevinin-1 and Brevinin-2. researchgate.net These families, along with others like temporins, ranatuerins, and esculentins, constitute a complex chemical defense arsenal.
A key difference in distribution is that Brevinin-1 and temporin peptides are found in ranid frogs of both Eurasian and North American origin, whereas Brevinin-2 peptides are generally restricted to Eurasian frogs. researchgate.net Ranatuerin-2 peptides, conversely, are widespread in North American ranids but have a much more limited distribution in Eurasian species. researchgate.net
Structurally, these peptide families have distinct characteristics:
Brevinin-1 family : Typically 23-24 amino acids long (though this compound is an exception at 17 residues) and defined by the C-terminal disulfide-bridged "Rana box." nih.govresearchgate.net
Brevinin-2 family : Generally longer than Brevinin-1 peptides and show great structural diversity among different species. researchgate.net
Temporin family : The smallest known vertebrate antimicrobial peptides, typically 10-14 amino acids long, and are C-terminally amidated. carlosdavidson.orgresearchgate.net
Ranatuerin-2 family : Characterized by a high degree of sequence conservation within a species. mdpi.com
Evolutionary analyses of the precursor proteins that give rise to these mature peptides suggest that some families may share a common origin. For example, the similarity in the preproregions of precursors for different peptide families indicates that the corresponding genes may form a multigene family that arose from a common ancestor. researchgate.net Specifically, it has been proposed that the precursors for brevinin-1 and temporin peptides may have diverged from a shared ancestral gene. mdpi.com
| Peptide Family | Typical Length (Amino Acids) | Key Structural Feature | Geographic Distribution in Ranids | Source |
|---|---|---|---|---|
| Brevinin-1 | 17-24 | C-terminal "Rana box" disulfide loop | Eurasian & North American | researchgate.netnih.gov |
| Brevinin-2 | ~27-35 | Highly variable sequence | Eurasian | researchgate.net |
| Temporin | 10-14 | Short, C-terminally amidated | Eurasian & North American | researchgate.netresearchgate.net |
| Ranatuerin-2 | ~25 | Highly conserved within species | Primarily North American, limited in Eurasia | researchgate.netmdpi.comresearchgate.net |
| Esculentin-1 | ~46 | Long, potent activity | Eurasian & North American | researchgate.net |
Future Research Directions and Translational Perspectives
Further Elucidation of Complex Biological Mechanisms
The primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, involves the disruption of microbial cell membranes. nih.govmdpi.com Brevinins are known to adopt an amphipathic α-helical structure in a hydrophobic environment, which allows them to perturb the phospholipid bilayer of target membranes, leading to cell death. nih.gov The cationic nature of these peptides facilitates their interaction with the negatively charged components of bacterial and cancer cell membranes. nih.gov
However, the precise details of these interactions and the potential for intracellular targets remain areas for further investigation. Future research will likely focus on:
Membrane Interaction Dynamics: High-resolution imaging and biophysical techniques could provide a more detailed picture of how Brevinin-1Da inserts into and disrupts different types of microbial membranes.
Intracellular Targets: While membrane disruption is a key function, some antimicrobial peptides are known to translocate into the cytoplasm and interfere with essential cellular processes. imrpress.com Investigating whether this compound has any intracellular targets could reveal additional mechanisms of action.
Modulation of Host Immune Responses: Beyond direct antimicrobial activity, some peptides can modulate the host's immune system. cabidigitallibrary.org Research is needed to determine if this compound has any immunomodulatory effects that could be therapeutically beneficial.
Development of Novel Peptide Analogs with Enhanced Specificity and Efficacy
A significant challenge in the development of antimicrobial peptides for clinical use is balancing their potent antimicrobial activity with potential toxicity to host cells, such as hemolysis (the rupture of red blood cells). nih.gov Brevinin-1 (B586460) peptides, while effective, can exhibit high hemolytic activity. nih.gov Consequently, a major focus of future research is the rational design of this compound analogs with an improved therapeutic index.
Strategies for developing these analogs include:
Amino Acid Substitutions: Systematically replacing specific amino acids can alter the peptide's hydrophobicity, charge, and structure, thereby influencing its activity and selectivity. frontiersin.orgmdpi.com For instance, substituting L-amino acids with their D-enantiomers has been shown to enhance resistance to proteolytic degradation without significantly compromising antimicrobial function. nih.gov
Structure-Activity Relationship (SAR) Studies: By creating and testing a variety of analogs, researchers can build a comprehensive understanding of how specific structural features relate to biological activity. mdpi.com This knowledge is crucial for designing peptides with desired properties. For example, the introduction of arginine has been shown to enhance bactericidal efficacy against certain Gram-positive bacteria. frontiersin.org
Computational Modeling: In silico approaches can be used to predict the structure and membrane-interacting properties of new analogs, helping to guide the design process before synthesis and experimental testing. nih.gov
Strategies for Improving Peptide Stability and Production Yields
For any peptide to be a viable therapeutic, it must be stable under physiological conditions and producible in large quantities at a reasonable cost. imrpress.com Peptides are susceptible to degradation by proteases, which can limit their in vivo efficacy. nih.gov
Future research in this area will concentrate on:
Enhanced Proteolytic Stability: As mentioned, the incorporation of D-amino acids is a promising strategy. nih.gov Other approaches include cyclization of the peptide backbone and the use of peptidomimetics to create more robust molecules. nih.gov
Optimizing Production: Advances in peptide synthesis and recombinant DNA technology are key to improving production yields and reducing costs. imrpress.com Exploring different expression systems and purification methods will be essential for making this compound and its analogs commercially feasible.
Formulation Strategies: Developing stable aqueous formulations is critical for parenteral administration. mdpi.com This involves optimizing pH, using appropriate buffers, and potentially incorporating stabilizing excipients. mdpi.com
Exploration of Combined Therapeutic Modalities in Research Models
The potential of this compound may be enhanced when used in combination with other therapeutic agents. This approach, known as combination therapy, is a common strategy for overcoming drug resistance and improving treatment outcomes. physio-pedia.com
Future research models could explore:
Synergy with Conventional Antibiotics: Investigating whether this compound can act synergistically with existing antibiotics could lead to more effective treatments for resistant bacterial infections. This could involve using lower doses of each agent, potentially reducing toxicity.
Combination with Other Antimicrobial Peptides: Different peptides can have distinct mechanisms of action. researcher.life Combining this compound with other antimicrobial peptides could create a more potent and broad-spectrum antimicrobial effect.
Application in Conjunction with Non-drug Therapies: In some contexts, the efficacy of therapeutic agents can be enhanced by physical modalities like ultrasound. electrotherapy.org While this is a more speculative area, it represents a potential avenue for future investigation.
Role in Amphibian Defense and Ecological Health
This compound is a component of the innate immune system of Rana dalmatina, providing a first line of defense against pathogens in their environment. dntb.gov.uax-mol.net Understanding the role of this peptide in the context of amphibian health has significant ecological implications, particularly in light of global amphibian declines.
Key research questions in this area include:
Defense Against Chytridiomycosis: The fungal pathogen Batrachochytrium dendrobatidis (Bd) is a major driver of amphibian mortality worldwide. researchgate.net Studies have shown that this compound can inhibit the growth of Bd, suggesting it plays a role in the resistance of agile frogs to this disease. researchgate.net Further research is needed to understand the variability in the efficacy of this compound against different Bd isolates. researchgate.net
Impact of Environmental Stressors: Exposure to pathogens and other environmental stressors may affect the production of these defensive peptides. dntb.gov.uax-mol.net Research has indicated that larval exposure to Bd can lead to a reduced quantity of defensive chemicals in post-metamorphic froglets, potentially compromising their defenses. dntb.gov.uax-mol.net
Microbiome Interactions: The skin of amphibians hosts a complex microbial community. Some skin peptides may not only inhibit pathogens but also modulate the growth of beneficial, probiotic bacteria. researchgate.net Investigating how this compound interacts with the amphibian skin microbiome could provide insights into its broader ecological function.
The "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health, provides a valuable framework for this research. cbd.intnih.gov By studying the role of peptides like this compound in their natural ecological context, we can gain a more holistic understanding of disease dynamics and the importance of biodiversity for ecosystem health. cbd.intmdpi.com
Q & A
Q. What protocols ensure ethical sourcing of this compound from amphibian species?
- Methodological Answer : Non-lethal secretion collection methods (e.g., mild electrical stimulation) minimize harm to frogs. CITES permits and institutional animal ethics approvals are mandatory. Cross-referencing with IUCN Red List data ensures species are not endangered .
Q. How can researchers enhance transparency in reporting this compound’s bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
